molecular formula C17H18Cl2O4 B4959394 2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene

2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene

Cat. No. B4959394
M. Wt: 357.2 g/mol
InChI Key: VVTLIPYRUXMNAA-UHFFFAOYSA-N
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Description

The compound involves a complex structure with multiple functional groups, including ether and methoxy groups, and chlorinated aromatic rings. These features suggest a potential for diverse chemical behavior and physical properties, making it a subject of interest in materials science, organic synthesis, and potentially, polymer chemistry.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler aromatic compounds. For instance, the synthesis of poly(1,3-dimethoxybenzene) through the electrochemical oxidation of 1,3-dimethoxybenzene demonstrates a related approach that could be adapted for the synthesis of the target compound, considering the presence of dimethoxybenzene units within its structure (Martínez et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3-dimethoxybenzene, has been extensively studied, providing a basis for understanding the structural characteristics of complex molecules. Gas-phase electron diffraction and quantum chemical calculations offer insights into conformational preferences and electronic structure, which are essential for predicting the reactivity and properties of the molecule (Dorofeeva et al., 2010).

Chemical Reactions and Properties

The reactivity of chlorinated and methoxylated aromatic compounds can be influenced by the presence of electron-donating and withdrawing groups. For example, the study of 2-chloro-1,4-dimethoxybenzene's oxidation by lignin peroxidase highlights the role of chloro and methoxy groups in mediating redox reactions, which could be relevant for understanding the chemical behavior of the compound of interest (Teunissen et al., 1998).

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and crystallinity, are significantly affected by their molecular structure. Studies on similar compounds provide insights into how structural features, like the arrangement of methoxy groups, influence these properties. For instance, electrosynthesis and characterization of related polymers offer valuable data on solubility and electrical conductivity, which could be extrapolated to our compound of interest (Martínez et al., 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for participating in coupling reactions, can be inferred from studies on structurally similar molecules. For example, the reactivity of 1,4-dimethoxybenzene units in radical cations offers insights into the electron transfer processes that might be relevant for the target compound (Wartini et al., 1998).

properties

IUPAC Name

1,4-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O4/c1-20-14-5-3-6-15(21-2)17(14)23-10-4-9-22-16-11-12(18)7-8-13(16)19/h3,5-8,11H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTLIPYRUXMNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,5-Dichlorophenoxy)propoxy]-1,3-dimethoxybenzene

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